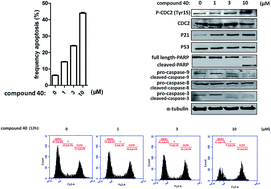Design, synthesis and mechanism of novel shikonin derivatives as potent anticancer agents
RSC Advances Pub Date: 2015-03-19 DOI: 10.1039/C5RA01872B
Abstract
In this study, a series of novel shikonin derivatives (30–49) were designed and synthesized and their anti-proliferative activities were evaluated against five different cancer cell lines, including HeLa, HepG2, MCF-7, BGC and A549. Some of the compounds show strong anti-proliferative effects against HeLa, HepG2 and MCF-7 with IC50 values ranging from 1.26 to 18.50 μM and show lower side effects towards normal cell lines as compared to shikonin. Compared to other compounds and shikonin itself, compound 40 displayed much stronger anti-proliferative effects against various cancer cell lines. Furthermore, the flow cytometry results demonstrated that compound 40 could obviously induce apoptosis in a dose- and time-dependent manner and also cause cell cycle arrest at the G2/M phase. For further investigation of the aforementioned mechanisms, we performed Western blot experiments and found that the cleavage of PARP and upstream caspase-3 increased; moreover, caspase-9 was activated by cleavage but not caspase-8. These aforementioned results also indicate that compound 40 could induce caspase-9 involved apoptosis and G2/M phase cell cycle arrest via the P21, p-CDC2 (Tyr15) pathway independent of P53.

Recommended Literature
- [1] Bulk gold catalyzes hydride transfer in the Cannizzaro and related reactions†
- [2] Characterization of Cu2SnS3 polymorphism and its impact on optoelectronic properties
- [3] Calcium mediated C–F bond substitution in fluoroarenes towards C–chalcogen bond formation†
- [4] Balanced work function as a driver for facile hydrogen evolution reaction – comprehension and experimental assessment of interfacial catalytic descriptor†
- [5] Cannabis sativa-derived carbon dots co-doped with N–S: highly efficient nanosensors for temperature and vitamin B12†
- [6] Book reviews
- [7] Boosting the branching ratio at 900 nm in Nd3+ doped germanophosphate glasses by crystal field strength and structural engineering for efficient blue fiber lasers
- [8] Characterization of dandelion species using 1H NMR- and GC-MS-based metabolite profiling
- [9] Can large magnetic anisotropy and high spin really coexist?†
- [10] Bacteriological










